molecular formula C13H19NO B2503569 N-(Cyclopentylmethyl)-3-methoxyaniline CAS No. 849731-62-0

N-(Cyclopentylmethyl)-3-methoxyaniline

Cat. No.: B2503569
CAS No.: 849731-62-0
M. Wt: 205.301
InChI Key: VGMGWKQDFMMJTI-UHFFFAOYSA-N
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Description

N-(Cyclopentylmethyl)-3-methoxyaniline is an organic compound that belongs to the class of anilines It features a cyclopentylmethyl group attached to the nitrogen atom of the aniline ring, with a methoxy group at the 3-position of the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopentylmethyl)-3-methoxyaniline can be achieved through several methods. One common approach involves the alkylation of 3-methoxyaniline with cyclopentylmethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-methoxyaniline and cyclopentylmethyl halide (e.g., bromide or chloride).

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopentylmethyl)-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(Cyclopentylmethyl)-3-methoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclopentylmethyl)-3-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s electronic properties, affecting its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclopentylmethyl)-4-methoxyaniline: Similar structure but with the methoxy group at the 4-position.

    N-(Cyclohexylmethyl)-3-methoxyaniline: Similar structure but with a cyclohexylmethyl group instead of cyclopentylmethyl.

    N-(Cyclopentylmethyl)-3-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-(Cyclopentylmethyl)-3-methoxyaniline is unique due to the specific positioning of the methoxy group and the cyclopentylmethyl substituent. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(cyclopentylmethyl)-3-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-8-4-7-12(9-13)14-10-11-5-2-3-6-11/h4,7-9,11,14H,2-3,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMGWKQDFMMJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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